2-(4-iodo-1H-pyrazol-1-yl)ethanamine

Description

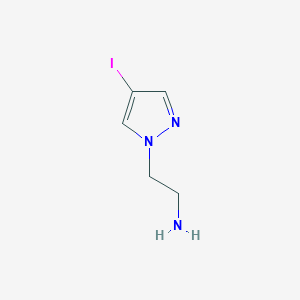

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodopyrazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8IN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUBVYWLSSWLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 4 Iodo 1h Pyrazol 1 Yl Ethanamine

Construction of the 4-Iodopyrazole (B32481) Core

The synthesis of the 4-iodopyrazole nucleus is a critical first phase. Methodologies for its construction are diverse, ranging from direct functionalization of a pre-formed pyrazole (B372694) ring to building the heterocyclic system with the iodine atom already conceived as part of the structure.

Electrophilic Iodination Protocols for Pyrazole Ring Systems

Direct electrophilic iodination at the C4 position of the pyrazole ring is the most common and straightforward approach for synthesizing 4-iodopyrazoles. The C4 position is highly susceptible to electrophilic attack due to the electronic nature of the pyrazole ring. Various reagents and conditions have been developed to achieve this transformation with high regioselectivity and efficiency.

Common iodinating systems include molecular iodine (I₂) paired with an oxidizing agent to generate a more potent electrophilic iodine species. Ceric Ammonium Nitrate (CAN) is a mild and effective oxidant for this purpose, affording 4-iodopyrazoles in a highly regioselective manner. researchgate.netnih.gov Another green and practical approach utilizes a system of molecular iodine and hydrogen peroxide in water, which generates only water as a byproduct. Other systems, such as those employing N-Iodosuccinimide (NIS) in acidic media or Iodine Monochloride (ICl), are also highly effective for the iodination of pyrazole rings. researchgate.netnih.gov For instance, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles can be dehydrated and iodinated in one step using ICl to yield 1-acyl-4-iodo-1H-pyrazoles. nih.gov Electrochemical methods, which generate electrophilic iodine species in situ from iodide salts, represent another viable strategy. researchgate.net

Cyclocondensation Reactions in Pyrazole Synthesis

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most famously exemplified by the Knorr pyrazole synthesis. This method involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. While this approach primarily forms the pyrazole ring, it is a crucial step in a two-step sequence to 4-iodopyrazoles, where the resulting pyrazole is subsequently iodinated as described in the previous section. The regioselectivity of the initial condensation can be controlled by the substitution pattern of both the hydrazine and the dicarbonyl compound. Multicomponent reactions that generate the 1,3-dielectrophile in situ have expanded the scope and efficiency of this classical transformation.

1,3-Dipolar Cycloaddition Reactions for Pyrazole Ring Formation

The [3+2] cycloaddition between a diazo compound and an alkyne is a powerful and convergent method for constructing the pyrazole ring. This reaction, a type of 1,3-dipolar cycloaddition, offers a high degree of flexibility in accessing variously substituted pyrazoles. The diazo compounds can be generated in situ from precursors like N-tosylhydrazones, which circumvents the need to handle these potentially hazardous reagents directly. The choice of alkyne partner allows for the introduction of various substituents. For the synthesis of a 4-iodopyrazole precursor, an alkyne bearing a group that can be later converted to iodide, or an iodine-substituted alkyne itself, could be envisioned, although subsequent electrophilic iodination of the resulting pyrazole is more common.

Transition Metal-Catalyzed Methods for 4-Iodopyrazole Derivatization

Transition-metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including pyrazoles. elsevierpure.comrsc.org These methods typically focus on direct C-H functionalization to form new carbon-carbon or carbon-heteroatom bonds, providing rapid access to complex derivatives from simple precursors. researchgate.net While direct C-H iodination of pyrazoles using transition-metal catalysts is not a predominant strategy, these catalysts are vital for the derivatization of the 4-iodopyrazole core once it is formed. For example, palladium and copper catalysts are extensively used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) where the iodine atom at the C4 position serves as a versatile handle to introduce a wide array of functional groups. This strategic derivatization is key to building molecular complexity on the 4-iodopyrazole scaffold. researchgate.net

Continuous-Flow Chemistry in Pyrazole Synthesis

The application of continuous-flow technology to the synthesis of pyrazoles has garnered significant attention due to its advantages over traditional batch processing. Flow chemistry offers enhanced safety, particularly when dealing with hazardous intermediates like diazo compounds or hydrazines, precise control over reaction parameters, and improved scalability. Both cyclocondensation and 1,3-dipolar cycloaddition reactions have been successfully adapted to flow systems. These setups can telescope multiple reaction steps into a single, continuous operation, significantly streamlining the synthesis of the pyrazole core, which can then be iodinated in a subsequent step.

Incorporation of the Ethanamine Side Chain

Once the 4-iodopyrazole core is synthesized, the final step is the installation of the 2-ethanamine side chain at the N1 position. This is typically achieved through N-alkylation of the 4-iodopyrazole heterocycle.

The direct alkylation with 2-haloethanamines is often problematic due to the reactivity of the free amine. Therefore, a more robust strategy involves a two-step sequence using a protected ethanamine equivalent. A common and effective alkylating agent for this purpose is N-(2-bromoethyl)phthalimide. orgsyn.org The synthesis proceeds via the deprotonation of 4-iodo-1H-pyrazole with a suitable base (e.g., sodium hydride, potassium carbonate) followed by nucleophilic substitution with N-(2-bromoethyl)phthalimide. This reaction yields the protected intermediate, N-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)phthalimide, an analogue of which has been reported. cymitquimica.com

The final step is the deprotection of the phthalimide (B116566) group to unveil the primary amine. The classical Ing-Manske procedure, which involves treating the phthalimide-protected intermediate with hydrazine hydrate (B1144303) in a suitable solvent like ethanol, is highly effective for this transformation. This cleavage reaction yields the desired 2-(4-iodo-1H-pyrazol-1-yl)ethanamine and phthalhydrazide (B32825) as a byproduct, which can be removed by filtration.

An exploration of the synthetic routes toward this compound reveals a variety of strategic approaches, each with distinct advantages in terms of efficiency, control, and scalability. This article focuses solely on the chemical methodologies for synthesizing this specific compound, delving into functionalization techniques, pathway strategies, and the underlying mechanistic principles that govern these transformations.

Chemical Transformations and Advanced Derivatization of 2 4 Iodo 1h Pyrazol 1 Yl Ethanamine

Reactivity at the 4-Iodo Position of the Pyrazole (B372694) Ring

The carbon-iodine bond at the C4 position of the pyrazole ring is a prime site for the introduction of molecular diversity through various cross-coupling reactions. The electron-rich nature of the pyrazole ring influences the reactivity of the C-I bond, making it amenable to palladium- and copper-catalyzed transformations.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 4-iodopyrazoles, these reactions provide a straightforward route to a wide array of substituted pyrazoles.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-position of the pyrazole and a variety of aryl, heteroaryl, or vinyl groups from boronic acids or esters. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base. While the primary amine of the ethanamine side chain can potentially interfere with the catalyst, this can often be circumvented by using a protected amine or by careful selection of reaction conditions.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 4-iodopyrazole (B32481) with terminal alkynes, leading to the formation of 4-alkynylpyrazoles. youtube.com This reaction is typically cocatalyzed by palladium and copper complexes in the presence of a base. chemrxiv.orgnih.gov These alkynylated products are valuable intermediates for further transformations, including the synthesis of more complex heterocyclic systems.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the 4-position of the pyrazole and a primary or secondary amine. mdpi.comarkat-usa.orgresearchgate.net This transformation is highly versatile, enabling the introduction of a wide range of amino substituents. For the self-coupling of 2-(4-iodo-1H-pyrazol-1-yl)ethanamine or its reaction with other amines, careful control of stoichiometry and reaction conditions is necessary to avoid polymerization and other side reactions. Studies on related 4-halopyrazoles have shown that the choice of palladium catalyst and ligand is crucial for achieving high yields. nih.govresearchgate.net

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 4-Arylpyrazole |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynylpyrazole |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | 4-Aminopyrazole |

Nucleophilic Aromatic Substitution Variants

While classical nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups to activate the aromatic ring, variants of this reaction can occur on heteroaromatic systems like pyrazole. The reactivity of 4-iodopyrazoles towards nucleophilic substitution is influenced by the electronic properties of the pyrazole ring itself and any substituents present. In the case of this compound, the electron-donating character of the alkylamine substituent may not significantly activate the ring for traditional SNAr.

However, metal-catalyzed or photo-induced nucleophilic substitution reactions could provide pathways for the displacement of the iodide. For instance, copper-catalyzed reactions with various nucleophiles, such as alkoxides or thiolates, could be viable. The primary amine on the side chain could potentially act as an intramolecular nucleophile under certain conditions, leading to cyclized products, or as a directing group in metal-catalyzed processes.

Chemical Modifications of the Ethanamine Side Chain

The primary amine of the ethanamine side chain offers a rich platform for a variety of chemical modifications, allowing for the introduction of new functional groups and the construction of more elaborate structures.

Acylation and Alkylation Reactions of the Primary Amine

The primary amine of this compound readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is generally high-yielding and allows for the introduction of a wide range of acyl groups. Similarly, the amine can be alkylated using various alkylating agents.

Reductive Amination: A particularly useful method for mono-alkylation is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. This method offers a high degree of control and is compatible with a wide range of functional groups.

| Reaction | Reagent | Functional Group Introduced |

|---|---|---|

| Acylation | R-COCl | Amide |

| Alkylation | R-X (Alkyl Halide) | Secondary/Tertiary Amine |

| Reductive Amination | R-CHO, NaBH₃CN | Secondary Amine |

Intramolecular Cyclization Reactions Involving the Amine Functionality

The ethanamine side chain, particularly after modification, can participate in intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are powerful strategies for building molecular complexity.

Following acylation of the primary amine, the resulting N-acyl derivative can undergo intramolecular cyclization. For example, a Bischler-Napieralski-type reaction could potentially be employed. In this reaction, an N-acyl-β-arylethylamine is cyclized using a dehydrating agent to form a dihydroisoquinoline. While the pyrazole is not a traditional aryl group for this reaction, its heterocyclic nature could facilitate cyclization under appropriate conditions.

Another possibility is the Pictet-Spengler reaction. This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. While the pyrazole ring is not as electron-rich as indole, which is a common substrate, activation of the pyrazole ring or the use of harsher conditions might promote this transformation, leading to novel pyrazole-fused tetrahydropyridines.

Synthesis of Fused Polycyclic Systems Incorporating the 4-Iodopyrazole-Ethanamine Scaffold

The bifunctional nature of this compound makes it an excellent building block for the synthesis of fused polycyclic systems. By strategically combining reactions at both the iodo-position and the ethanamine side chain, a variety of complex heterocyclic frameworks can be constructed.

One prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines . These fused systems can be prepared by the reaction of a 3-aminopyrazole (B16455) derivative with a 1,3-dielectrophile. While the starting material is a 1-substituted pyrazole, it can be envisioned that after a Sonogashira coupling at the 4-position, the resulting alkyne could be transformed into a suitable 1,3-dicarbonyl precursor. Subsequent reaction of the ethanamine side chain with a reagent that provides the remaining atoms of the pyrimidine (B1678525) ring could lead to the desired fused system.

Another important class of fused systems are pyrazolo-fused benzodiazepines . The synthesis of these seven-membered rings can be approached in several ways. For instance, a Buchwald-Hartwig amination at the 4-position with an ortho-haloaniline, followed by intramolecular cyclization involving the ethanamine side chain, could be a viable route. Alternatively, the ethanamine side chain could be elaborated and then cyclized onto a pre-functionalized pyrazole ring.

The synthesis of these and other fused systems often involves multi-step sequences that take advantage of the orthogonal reactivity of the iodo and amino groups. For example, a reaction sequence could begin with a cross-coupling reaction at the 4-position, followed by modification of the ethanamine side chain, and finally, an intramolecular cyclization to construct the final fused ring.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 2-(4-iodo-1H-pyrazol-1-yl)ethanamine is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be inferred from the analysis of the closely related precursor, 4-iodo-1H-pyrazole, and general principles of NMR spectroscopy.

In ¹H NMR, the protons on the pyrazole (B372694) ring are expected to appear as distinct signals. The protons at positions 3 and 5 of the pyrazole ring would likely be observed as singlets in the aromatic region of the spectrum. The introduction of the ethanamine substituent at the N1 position would induce shifts in these signals compared to the parent 4-iodo-1H-pyrazole. Furthermore, the ethyl chain protons would present as two distinct multiplets, corresponding to the methylene (B1212753) group adjacent to the pyrazole ring (N-CH₂) and the methylene group adjacent to the amine group (CH₂-N). The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would give rise to a separate signal. The carbon atoms of the pyrazole ring would have characteristic chemical shifts, with the carbon atom bearing the iodine (C4) being significantly influenced by the halogen's electronegativity and heavy atom effect. The two methylene carbons of the ethanamine side chain would also be readily distinguishable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 (pyrazole) | 7.5 - 8.0 | - |

| H5 (pyrazole) | 7.5 - 8.0 | - |

| N-CH₂ | 4.0 - 4.5 | 50 - 55 |

| CH₂-NH₂ | 3.0 - 3.5 | 40 - 45 |

| NH₂ | 1.5 - 3.0 (broad) | - |

| C3 (pyrazole) | - | 135 - 140 |

| C4 (pyrazole) | - | 90 - 95 |

| C5 (pyrazole) | - | 130 - 135 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula, C₅H₈IN₃.

The mass spectrum would exhibit a prominent molecular ion peak ([M]⁺). Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the iodine atom, cleavage of the ethylamine (B1201723) side chain, and fragmentation of the pyrazole ring. The presence of the iodine atom would also be indicated by its characteristic isotopic pattern.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Description |

| 251 | [C₅H₈IN₃]⁺ | Molecular Ion |

| 124 | [M - I]⁺ | Loss of Iodine |

| 207 | [M - CH₂NH₂]⁺ | Cleavage of the terminal amine group |

| 44 | [CH₂NH₂]⁺ | Ethylamine side chain fragment |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as a medium-intensity band or a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the pyrazole ring and the ethyl side chain would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring would likely produce signals in the 1500-1600 cm⁻¹ region. The C-N stretching of the amine group would also be present. The C-I stretch is expected at lower frequencies, typically in the range of 500-600 cm⁻¹. Analysis of the IR spectrum of 4-iodo-1H-pyrazole shows characteristic bands for the pyrazole ring, which would also be present in the target compound. mdpi.comsemanticscholar.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3300 - 3500 |

| C-H (Aromatic/Alkane) | Stretch | 2850 - 3100 |

| C=N / C=C (Pyrazole) | Stretch | 1500 - 1600 |

| N-H | Bend | 1590 - 1650 |

| C-N | Stretch | 1000 - 1250 |

| C-I | Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov If a suitable single crystal of this compound can be grown, this method would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its solid-state conformation.

Studies on the parent compound, 4-iodo-1H-pyrazole, have revealed detailed crystallographic data, including its crystal system and space group. mdpi.comsemanticscholar.orgresearchgate.net For this compound, X-ray analysis would confirm the planarity of the pyrazole ring and determine the conformation of the ethanamine side chain relative to the ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.

Table 4: Potential Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the crystal lattice would be identified. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and the angles between them. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions in the crystal lattice. |

Other Spectroscopic Methods (e.g., UV-Vis, Raman Spectroscopy)

Other spectroscopic techniques can provide additional information about the electronic and vibrational properties of this compound.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The pyrazole ring, being an aromatic heterocycle, is expected to exhibit π → π* transitions, resulting in absorption bands in the UV region. The presence of the iodine atom and the amine group may cause shifts in the absorption maxima compared to unsubstituted pyrazole.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy provides information about molecular vibrations. It is particularly useful for identifying vibrations of non-polar bonds. For this compound, Raman spectroscopy could provide further details on the vibrations of the pyrazole ring and the C-I bond.

Computational and Theoretical Studies of 2 4 Iodo 1h Pyrazol 1 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(4-iodo-1H-pyrazol-1-yl)ethanamine. While direct computational studies on this specific molecule are not extensively available in the current literature, valuable insights can be drawn from theoretical investigations of related pyrazole (B372694) derivatives. electrochemsci.orgresearchgate.net

The electronic properties of the pyrazole ring are significantly influenced by the substituents. The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, one of which is a pyrrole-like nitrogen and the other a pyridine-like nitrogen. nih.gov This arrangement leads to a unique distribution of electron density. The iodine atom at the 4-position is a particularly interesting substituent. Although halogens are generally deactivating due to their inductive electron-withdrawing effect, they are ortho-para directing in electrophilic aromatic substitution, a consequence of their ability to donate a lone pair of electrons through resonance. In the case of 4-iodopyrazole (B32481), the iodine atom influences the electron density of the pyrazole ring, which in turn affects the properties of the N-substituted ethylamine (B1201723) side chain.

DFT calculations can be employed to determine a range of electronic descriptors that help in predicting reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is likely to be localized on the pyrazole ring and the iodine atom, while the LUMO may be distributed over the pyrazole ring system.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the lone pairs of the pyrazole nitrogens and the amino group of the ethylamine side chain would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the pyrazole ring would represent regions of positive potential.

Table 1: Predicted Electronic Properties of Pyrazole Derivatives from DFT Studies

| Property | General Trend for Substituted Pyrazoles | Predicted Influence on this compound |

| HOMO Energy | Influenced by electron-donating/withdrawing nature of substituents. | The iodine and pyrazole ring will contribute significantly, likely resulting in a relatively high HOMO energy, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Affected by the aromatic system and substituents. | The pyrazole ring system will be the primary contributor. |

| HOMO-LUMO Gap | Smaller gap indicates higher reactivity. | The presence of the iodo-substituent and the ethylamine chain may lead to a moderate energy gap, suggesting a balance of stability and reactivity. |

| Dipole Moment | Dependent on the overall symmetry and nature of substituents. | Expected to have a significant dipole moment due to the asymmetrical substitution on the pyrazole ring. |

| Mulliken Charges | Distribution reveals partial positive and negative charges on atoms. | Nitrogen atoms of the pyrazole and the amino group will carry negative charges, while the carbon attached to iodine and the hydrogen atoms of the amino group will be positively charged. |

Note: The data in this table is predictive and based on general trends observed in computational studies of related pyrazole compounds.

Molecular Dynamics Simulations and Conformational Analysis

The ethylamine side chain attached to the pyrazole ring in this compound introduces conformational flexibility. Understanding the preferred conformations of this side chain is crucial as it can dictate how the molecule interacts with other molecules, including biological targets. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers.

While specific MD studies on this compound are not readily found, studies on other flexible pyrazole derivatives provide a framework for understanding its likely conformational behavior. bohrium.com The key rotatable bonds in the ethylamine side chain are the N1-C(ethyl) bond and the C-C bond of the ethyl group. Rotation around these bonds will give rise to various conformers.

Theoretical calculations can be used to determine the potential energy as a function of the torsion angles of these bonds. This allows for the identification of local energy minima, which correspond to stable conformations. It is expected that staggered conformations around the C-C bond of the ethylamine side chain will be energetically favored over eclipsed conformations. Furthermore, the orientation of the ethylamine group relative to the pyrazole ring will be influenced by steric and electronic factors. There may be specific conformations that are stabilized by weak intramolecular interactions, such as a hydrogen bond between the amino group and one of the pyrazole nitrogen atoms, although this is less likely given the geometry.

MD simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and determine the relative populations of different conformers. These simulations can reveal not only the stable conformations but also the energy barriers between them, providing insights into the flexibility of the molecule. For this compound, MD simulations would likely show that the ethylamine side chain is highly flexible, rapidly interconverting between several low-energy conformations in solution.

Table 2: Key Torsion Angles for Conformational Analysis of this compound

| Torsion Angle | Description | Expected Low-Energy Conformations |

| C5-N1-C(ethyl)-C(amine) | Rotation around the bond connecting the pyrazole ring to the ethyl side chain. | Orientations that minimize steric hindrance between the ethylamine group and the pyrazole ring. |

| N1-C(ethyl)-C(amine)-N(amine) | Rotation around the C-C bond of the ethylamine side chain. | Staggered conformations (gauche and anti) are expected to be more stable than eclipsed conformations. |

Note: The specific values of these torsion angles and the corresponding energy differences would require dedicated computational studies.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

For this compound, we can infer its likely spectroscopic features from computational studies on 4-iodo-1H-pyrazole. mdpi.comsemanticscholar.org The addition of the ethylamine group at the N1 position will, of course, introduce new signals and shift existing ones.

¹H and ¹³C NMR Spectra: DFT calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. For 4-iodo-1H-pyrazole, the protons on the pyrazole ring (at positions 3 and 5) have been studied computationally. mdpi.com The introduction of the ethylamine group at N1 in this compound would lead to characteristic signals for the methylene (B1212753) (-CH₂-) groups of the ethyl chain. The chemical shifts of the pyrazole ring protons would also be affected by the N1-substitution.

IR Spectrum: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption bands in an IR spectrum. For 4-iodo-1H-pyrazole, the N-H stretching and other vibrational modes have been calculated and compared with experimental data. mdpi.com For this compound, new vibrational modes corresponding to the C-H and N-H stretching and bending of the ethylamine group would be present. The characteristic vibrations of the pyrazole ring would also be influenced by the N1-substituent.

Table 3: Predicted Spectroscopic Data for this compound based on Analogue Studies

| Spectroscopic Technique | Predicted Key Features | Reference Data from 4-iodo-1H-pyrazole mdpi.comsemanticscholar.org |

| ¹H NMR | Signals for pyrazole ring protons (H3, H5). Signals for the two methylene groups of the ethylamine chain. A broad signal for the -NH₂ protons. | H3/H5 protons of 4-iodo-1H-pyrazole appear around 7.6 ppm. The N-H proton is significantly downfield. |

| ¹³C NMR | Signals for the three carbons of the pyrazole ring. Signal for the carbon atom bonded to iodine (C4). Signals for the two carbons of the ethylamine chain. | The C4 carbon in 4-iodopyrazole would be significantly shifted due to the heavy atom effect of iodine. |

| IR Spectroscopy | N-H stretching vibrations from the amino group. C-H stretching and bending vibrations from the ethylamine chain and pyrazole ring. C=N and C=C stretching vibrations of the pyrazole ring. C-I stretching vibration. | 4-iodo-1H-pyrazole shows characteristic N-H stretching bands and ring vibrations. |

Note: The predicted chemical shifts and vibrational frequencies are estimations and would require specific calculations for this compound for accurate values.

Structure-Reactivity Relationship Elucidation via Computational Models

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. ej-chem.orgacs.orgijsdr.org While specific QSAR studies for this compound are not available, the principles of QSAR can be applied to understand how its structural features might relate to its potential activities.

A QSAR model is typically developed using a dataset of compounds with known activities. Various molecular descriptors are calculated for each compound, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity.

For a series of pyrazole derivatives, a QSAR study could elucidate the importance of different substituents on the pyrazole ring for a particular biological activity. For this compound, key descriptors would include:

Electronic Descriptors: The electronic properties of the pyrazole ring, influenced by the iodo-substituent, would be crucial. The ability to participate in hydrogen bonding through the amino group would also be an important electronic descriptor.

Steric Descriptors: The size and shape of the molecule, including the conformation of the ethylamine side chain, would be important for fitting into a potential binding site.

Hydrophobicity: The logP value, which is a measure of a compound's lipophilicity, is a critical descriptor for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The iodo-substituent would increase the lipophilicity of the molecule.

By developing a QSAR model for a series of related pyrazole-ethylamine derivatives, one could predict the activity of this compound and design new analogues with potentially improved properties.

Theoretical Basis for Intermolecular Interactions, Including Halogen Bonding

The intermolecular interactions of this compound are of great interest, as they govern its physical properties (e.g., melting point, boiling point, solubility) and its interactions with other molecules. In addition to standard van der Waals forces and hydrogen bonding, this molecule has the potential for a specific and significant non-covalent interaction known as halogen bonding.

Halogen Bonding: A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another molecule (the halogen bond acceptor). The iodine atom in this compound, being covalently bonded to a carbon atom of the pyrazole ring, has an anisotropic distribution of electron density. This results in a region of positive electrostatic potential, known as a σ-hole, on the outer side of the iodine atom, along the extension of the C-I bond. This σ-hole can interact favorably with electron-rich sites such as the lone pairs of nitrogen or oxygen atoms.

Computational studies on 4-iodopyrazole have confirmed its ability to act as a halogen bond donor. bris.ac.uknih.govaip.org The strength of this interaction is comparable to that of conventional hydrogen bonds. The presence of the pyrazole ring, an electron-withdrawing system, enhances the positive character of the σ-hole on the iodine atom, making it a more effective halogen bond donor.

Hydrogen Bonding: The this compound molecule also has multiple sites for hydrogen bonding. The amino group (-NH₂) of the ethylamine side chain can act as a hydrogen bond donor, while the lone pairs on the amino nitrogen and the pyridine-like nitrogen of the pyrazole ring can act as hydrogen bond acceptors.

The interplay of these different intermolecular interactions—van der Waals forces, hydrogen bonding, and halogen bonding—will determine the supramolecular structure of this compound in the solid state and its solvation properties in different solvents. Computational methods can be used to model these interactions and predict the most stable arrangements of molecules in a crystal lattice or in solution.

Table 4: Potential Intermolecular Interactions of this compound

| Interaction Type | Donor Site | Acceptor Site | Predicted Significance |

| Halogen Bonding | Iodine atom (σ-hole) | Lewis bases (e.g., N, O atoms of other molecules) | Significant, due to the electron-withdrawing nature of the pyrazole ring. bris.ac.uknih.gov |

| Hydrogen Bonding | -NH₂ group (H atoms) | Lewis bases (e.g., N, O atoms of other molecules) | Strong, a primary mode of interaction. |

| Hydrogen Bonding | Pyridine-like N of pyrazole, Amino N | Hydrogen bond donors | Moderate, contributes to the overall interaction network. |

| π-π Stacking | Pyrazole ring | Aromatic rings of other molecules | Possible, but may be less significant than halogen and hydrogen bonding. |

Potential in Biological and Biomedical Research Scaffolding Excluding Clinical Human Trial Data, Dosage, Safety, Adverse Effects

Pyrazole (B372694) Scaffold as a Privileged Structure in Ligand Design for Biological Targets

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.nettandfonline.com This designation is due to its frequent appearance in a wide array of biologically active compounds, including numerous FDA-approved drugs. researchgate.netbenthamdirect.com The versatility of the pyrazole scaffold allows it to serve as a foundational element for designing ligands that can interact with a diverse range of biological targets.

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, such as anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties. researchgate.netresearchgate.netglobalresearchonline.net The structural features of the pyrazole ring—its planarity, aromaticity, and the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen)—allow for multiple points of interaction within protein binding sites. globalresearchonline.net This adaptability has led to its incorporation into many successful drugs.

| Drug Name | Therapeutic Class | Significance of Pyrazole Core |

|---|---|---|

| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | Forms key interactions in the active site of the cyclooxygenase-2 enzyme. |

| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) | The pyrazolopyrimidinone (B8486647) core mimics the purine (B94841) ring of cGMP, enabling potent inhibition of phosphodiesterase type 5. |

| Ruxolitinib | Antineoplastic (JAK Inhibitor) | The pyrazole ring is crucial for binding to the ATP-binding pocket of Janus kinases. tandfonline.com |

| Apixaban | Anticoagulant (Factor Xa Inhibitor) | The pyrazole moiety occupies a key pocket in the active site of Factor Xa. benthamdirect.com |

Influence of the 4-Iodo Substituent on Molecular Recognition and Ligand-Target Interactions

The substitution of a halogen atom onto a drug scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. While fluorine and chlorine are often used to enhance metabolic stability or membrane permeability, the larger halogens, bromine and iodine, are frequently incorporated to improve binding affinity and selectivity. nih.gov The 4-iodo substituent on the pyrazole ring of 2-(4-iodo-1H-pyrazol-1-yl)ethanamine is particularly significant for its ability to engage in specific, high-affinity interactions.

The iodine atom increases the lipophilicity of the molecule, which can enhance its ability to occupy hydrophobic pockets within a protein's binding site. biorxiv.org More importantly, due to its large size and high polarizability, iodine is an excellent donor for a specific type of noncovalent interaction known as halogen bonding. biorxiv.org

Halogen Bonding Interactions in Protein-Ligand Systems

A halogen bond is a highly directional, noncovalent interaction that occurs between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site, such as a lone pair of electrons on an oxygen, nitrogen, or sulfur atom. biorxiv.orgnih.gov The σ-hole is a region of positive electrostatic potential located on the halogen atom, opposite to the covalent bond connecting it to the rest of the molecule. biorxiv.org

The strength of a halogen bond is dependent on the identity of the halogen, following the trend I > Br > Cl > F. biorxiv.org Iodine, being the most polarizable of the common halogens, forms the strongest halogen bonds. In the context of protein-ligand interactions, these bonds can be a powerful tool for enhancing binding affinity and achieving selectivity for a specific target.

Potential halogen bond acceptors in proteins include:

Backbone Carbonyls: The oxygen atoms of the peptide backbone are common halogen bond acceptors. acs.org

Side-Chain Lewis Bases: Oxygen atoms in the side chains of serine, threonine, and tyrosine; nitrogen in histidine; and sulfur in methionine can all act as acceptors. biorxiv.orgacs.org

Aromatic π-Systems: The electron-rich π-systems of aromatic amino acids like phenylalanine, tyrosine, and tryptophan can also accept halogen bonds. acs.org

The directionality of the halogen bond provides a level of geometric precision that can be exploited in rational drug design to anchor a ligand in a desired orientation within a binding site, thereby improving its inhibitory potency.

Role of the Ethanamine Moiety in Modulating Biological Activity and Selectivity

The ethanamine (-CH₂CH₂NH₂) moiety is a flexible side chain that plays a crucial role in the interaction of this compound with biological targets. wikipedia.org As a primary amine, this group is basic and will be protonated at physiological pH, carrying a positive charge. This charge allows the ethanamine group to form strong ionic interactions, or salt bridges, with negatively charged amino acid residues, such as aspartate and glutamate, which are often present in the active sites of enzymes.

Furthermore, the terminal amine group (-NH₃⁺) is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with nearby acceptor atoms in a protein. The two-carbon linker provides rotational flexibility, allowing the pyrazole core and the amine terminus to adopt an optimal conformation for binding simultaneously to different regions of a target's active site. This flexible linker can be critical for achieving high-affinity binding and selectivity. Many endogenous molecules, such as neurotransmitters, contain similar aminoalkyl groups, suggesting that this moiety is well-suited for recognition by biological receptors and enzymes. ingentaconnect.comresearchgate.net

Mechanistic Studies of Enzyme Inhibition by Pyrazole Derivatives

The pyrazole scaffold has been successfully utilized to develop potent inhibitors for several important classes of enzymes. The specific substitutions on the pyrazole ring dictate the target selectivity and the mechanism of inhibition.

Investigations into Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition

Acetylcholinesterase (AChE): AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. dergipark.org.tr Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The active site of AChE is located within a deep gorge that contains two main binding sites: the catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) near the entrance. dergipark.org.tr Pyrazole derivatives have been designed to inhibit AChE, with some compounds acting as dual-site inhibitors that interact with both the CAS and PAS. nih.gov Molecular docking studies suggest that the pyrazole ring can establish interactions with critical residues in the active site, and appended functional groups can extend to the PAS, leading to potent, mixed-type inhibition. nih.govbohrium.com

| Compound Type | Inhibitory Activity (IC₅₀ or Kᵢ) | Reference |

|---|---|---|

| N-substituted pyrazole derived α-aminophosphonates (Compound 4ah) | IC₅₀ = 0.055 µM (AChE) | nih.gov |

| N-substituted pyrazole derived α-aminophosphonates (Compound 4bh) | IC₅₀ = 0.017 µM (AChE) | nih.gov |

| Pyrazolone Derivative (Compound 1) | IC₅₀ = 0.38 mg/mL (AChE) | bohrium.com |

| Pyrazoline Derivative (Compound 1) | Kᵢ = 0.13 µM (AChE) | researchgate.net |

Monoamine Oxidase (MAO): MAO is a flavin-containing enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. ingentaconnect.combenthamdirect.com It exists in two isoforms, MAO-A and MAO-B, which are important targets for the treatment of depression and neurodegenerative disorders such as Parkinson's disease. nih.gov Pyrazole and its derivatives, which can be viewed as cyclic analogs of hydrazine (B178648), have been extensively investigated as MAO inhibitors. ingentaconnect.combenthamdirect.com Many pyrazole-based compounds have been found to be potent and selective inhibitors, particularly of the MAO-A isoform. nih.gov

| Compound Type | Inhibitory Activity (Kᵢ) | Selectivity | Reference |

|---|---|---|---|

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole (Compound (-)-6) | Kᵢ = 2 nM (MAO-A) | SI = 165,000 (A-selective) | nih.gov |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole (Compound (+)-6) | Kᵢ = 6 nM (MAO-A) | SI = 166,666 (A-selective) | nih.gov |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole (Compound (-)-(S)-4) | Kᵢ in low nM range (MAO-A) | High A-selectivity | acs.org |

Analysis of Kinase Inhibitory Mechanisms

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets. nih.gov The pyrazole scaffold is a well-established and crucial building block in the development of protein kinase inhibitors (PKIs). nih.govmdpi.com

Most pyrazole-based kinase inhibitors are designed to be ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase domain. The pyrazole ring is particularly well-suited for this role, as its nitrogen atoms can form critical hydrogen bond interactions with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. Typically, the pyrazole N-H group acts as a hydrogen bond donor, while the adjacent nitrogen atom acts as an acceptor, effectively mimicking the interactions of the adenine (B156593) ring of ATP. Substituents on the pyrazole ring can then be tailored to occupy adjacent hydrophobic pockets and interact with other regions of the active site to achieve high potency and selectivity for a specific kinase. nih.gov

| Compound/Series | Target Kinase | Inhibitory Activity (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| Afuresertib analog (Compound 2) | Akt1 | IC₅₀ = 1.3 nM | nih.gov |

| Pyrazole Derivative (Compound 4) | ASK1 | Cell IC₅₀ < 95 nM | nih.gov |

| Pyrazole-based antiproliferative agent (Compound 6) | Aurora A | IC₅₀ = 0.16 µM | nih.gov |

| Gandotinib (LY2784544) | JAK2 | Selective JAK2 inhibitor | mdpi.com |

Studies on Other Enzyme Targets (e.g., Tyrosinase)

While direct studies on the tyrosinase inhibitory activity of this compound are not extensively documented, the broader class of pyrazole derivatives has demonstrated significant potential as tyrosinase inhibitors. mdpi.comnih.govresearchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation and for applications in the cosmetics industry. mdpi.comnih.gov

Research on various carbothioamidopyrazole derivatives has shown that these compounds can act as effective tyrosinase inhibitors, with some exhibiting stronger activity than the well-known inhibitor, kojic acid. mdpi.comnih.gov Molecular docking studies suggest that these pyrazole derivatives may block the access of substrates to the active site of the tyrosinase enzyme. mdpi.comnih.gov Specifically, carbathioamidopyrazole derivatives with a methyl group at the C-3 position of the pyrazole ring have been identified as potent competitive inhibitors of tyrosinase. mdpi.com

Furthermore, studies on fluorinated 4,5-dihydro-1H-pyrazole derivatives have also been conducted to assess their tyrosinase inhibitory potential. mdpi.com Although the specific compounds tested did not show significant inhibition at the concentrations used, this line of inquiry highlights the ongoing interest in the pyrazole scaffold for modulating tyrosinase activity. The substitution pattern on the pyrazole ring, including the presence of a halogen such as iodine, is a critical factor in determining the inhibitory potency.

Table 1: Tyrosinase Inhibition by Selected Pyrazole Derivatives

| Compound Class | Key Structural Features | Inhibition Type | Notable Findings | Reference |

| Carbothioamidopyrazoles | Methyl group at C-3 position | Competitive | Stronger inhibition than kojic acid | mdpi.comnih.gov |

| Fluorinated 4,5-dihydro-1H-pyrazoles | N-substitution with an aldehyde group | Weak inhibition | The N-substitution may reduce inhibitory activity | mdpi.com |

Receptor Binding and Modulation Studies

The 2-(1H-pyrazol-1-yl)ethanamine moiety is a key component in the development of ligands for various receptors. Although specific binding data for this compound is limited, studies on analogous structures provide valuable insights into its potential for receptor interaction.

One area of significant interest is the development of adenosine (B11128) A2A receptor antagonists for potential therapeutic applications. A series of compounds based on a 2-(1H-pyrazol-1-yl)pyrimidin-4-amine core structure has been optimized for high binding affinity to the A2A receptor. In this series, the pyrazole moiety was found to be a favorable substituent, contributing to reduced lipophilicity which can be advantageous for drug development. One of the lead compounds from this series demonstrated an exceptionally high receptor binding affinity (hA2A Ki of 0.22 nM), highlighting the importance of the pyrazole scaffold in achieving potent receptor interactions. nih.gov

Another relevant study focused on variants of the IGF-1R inhibitor BMS-536924, where the side chain was replaced with 2-(1H-pyrazol-1-yl)ethanamine among others. nih.gov These analogs showed improved potency against the insulin-like growth factor 1 receptor (IGF-1R), indicating that the 2-(1H-pyrazol-1-yl)ethanamine side chain can be a crucial element for enhancing receptor affinity.

Table 2: Receptor Binding Affinity of Selected Pyrazole-Containing Compounds

| Compound Scaffold | Target Receptor | Key Structural Moiety | Binding Affinity (Ki) | Reference |

| 2-(1H-pyrazol-1-yl)pyrimidin-4-amine | Adenosine A2A | Pyrazole | 0.22 nM | nih.gov |

| BMS-536924 Analog | IGF-1R | 2-(1H-pyrazol-1-yl)ethanamine | Not specified, but improved potency | nih.gov |

Design and Synthesis of Chemical Probes for Cellular and Molecular Biology Research

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. nih.gov The 4-iodopyrazole (B32481) moiety, a key feature of this compound, serves as a valuable precursor in the synthesis of more complex and highly functionalized organic molecules. researchgate.net The iodine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of sophisticated molecular probes.

The synthesis of 4-iodopyrazoles can be achieved through various methodologies, including the iodination of pyrazole precursors. researchgate.netresearchgate.net These iodinated pyrazoles can then be utilized as building blocks for creating chemical probes designed to interact with specific biological targets. For instance, the development of potent and selective inhibitors for enzymes like meprin α and β has been pursued using pyrazole-based scaffolds. nih.gov While not directly employing the ethanamine side chain, these studies underscore the utility of the core pyrazole structure in probe development.

The design of such probes often involves iterative cycles of synthesis and biological evaluation to optimize properties like potency, selectivity, and cell permeability. The this compound structure, with its combination of a reactive iodinated pyrazole and a flexible ethanamine side chain, presents a promising starting point for the development of novel chemical probes.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of a chemical scaffold. For the this compound framework, SAR studies on related compounds offer valuable guidance for future design efforts.

A key study on IGF-1R inhibitors investigated the replacement of a side chain with 2-(1H-pyrazol-1-yl)ethanamine and its analogs. nih.gov This research demonstrated that modifications to the pyrazole ring and the ethanamine linker could significantly impact the inhibitory potency and pharmacokinetic properties of the compounds. This suggests that both the pyrazole core and the ethanamine side chain are critical for the biological activity of this class of molecules.

In the context of meprin inhibitors, SAR studies on 3,4,5-substituted pyrazoles revealed that the nature of the substituents at these positions dramatically influences both the potency and selectivity of inhibition. nih.gov The introduction of acidic moieties, for example, was found to increase activity against meprin β. This highlights the importance of the substitution pattern on the pyrazole ring.

Furthermore, research on pyrazolyl acylhydrazones and amides as antiproliferative agents has shown that substituents on the pyrazole nitrogen atom can be detrimental to activity, while other modifications can enhance potency against specific cancer cell lines. mdpi.com These findings collectively suggest that a systematic exploration of substituents on the this compound scaffold, particularly at the pyrazole ring and the amine terminus, is likely to yield compounds with optimized and potentially novel biological activities.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(4-iodo-1H-pyrazol-1-yl)ethanamine?

Answer: The synthesis typically involves functionalization of pyrazole precursors. For example:

- Mannich Reaction: Pyrazole derivatives can be synthesized via Mannich reactions using formaldehyde and secondary amines under acidic conditions .

- Cyclization: Substituted pyrazoles may be generated by cyclizing hydrazides with reagents like POCl₃ at elevated temperatures (e.g., 120°C), as seen in analogous oxadiazole syntheses .

- Iodination: Post-synthetic iodination at the pyrazole C4 position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents like DMF .

Characterization: Confirmation of structure requires ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for pyrazole protons ), IR (C-N stretching ~1600 cm⁻¹), and elemental analysis.

Q. How is the purity of this compound validated in academic settings?

Answer:

- Chromatography: HPLC or TLC with UV detection (λ ~254 nm) is standard for assessing purity.

- Melting Point: Sharp melting points (e.g., 150–160°C) indicate high crystallinity.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 278.0 for C₅H₇IN₃) .

Advanced Research Questions

Q. What strategies address low yields in the iodination step of pyrazole derivatives?

Answer:

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance iodine solubility and reaction kinetics .

- Catalysis: Lewis acids like BF₃·Et₂O or ZnCl₂ can stabilize intermediates .

- Temperature Control: Reactions at 60–80°C minimize side-product formation .

Contradiction Note: Some studies report iodination at room temperature using NIS , while others require heating . Validation via controlled experiments is critical.

Q. How do structural modifications of this compound influence its biological activity?

Answer:

- Pharmacophore Analysis: The iodine atom enhances lipophilicity, improving blood-brain barrier penetration. Ethylamine side chains enable hydrogen bonding with target proteins .

- Case Study: Analogous pyrazole-ethylamine derivatives exhibit glucose uptake modulation in hepatocytes via glucokinase activation .

- SAR Trends: Substitution at pyrazole C3/C5 positions with electron-withdrawing groups (e.g., Cl, CF₃) increases potency but may reduce solubility .

Q. How can researchers resolve contradictions in reported spectroscopic data for pyrazole-ethylamine derivatives?

Answer:

- NMR Solvent Effects: Compare spectra in deuterated DMSO vs. CDCl₃, as proton shifts vary with solvent polarity (e.g., NH₂ protons appear downfield in DMSO ).

- X-ray Crystallography: Absolute configuration validation via single-crystal diffraction resolves ambiguities (e.g., bond angles in pyrazole rings ).

- Meta-Analysis: Cross-reference data from high-impact journals (e.g., J. Org. Chem. ) versus less-validated sources.

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

Answer:

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).

- Cellular Uptake: Radiolabeled (¹²⁵I) analogs track cellular internalization .

- Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ calculations .

Note: Biological activity may depend on stereochemistry; use enantiomerically pure samples .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Answer:

- DFT Calculations: Predict thermodynamic stability of tautomers (e.g., 1H-pyrazole vs. 2H-pyrazole forms) .

- Molecular Dynamics: Simulate interactions with biological targets (e.g., binding free energy to glucokinase ).

- Degradation Pathways: Identify vulnerable bonds (e.g., C-I cleavage under UV light) using QSPR models.

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for pyrazole-ethylamine derivatives?

Answer:

- pH Dependency: Solubility in water increases at acidic pH (amine protonation) but decreases in organic solvents .

- Crystallinity vs. Amorphous Forms: Amorphous phases (generated via rapid precipitation) exhibit higher solubility than crystalline forms .

Resolution: Standardize solvent systems (e.g., PBS pH 7.4 for aqueous solubility) and report polymorphic forms.

Q. How should researchers interpret variability in biological assay results across labs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.